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Compound of Interest

Compound Name: Pameton

Cat. No.: B1202203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protective mechanism of Pameton, a

combination product of paracetamol and methionine, against paracetamol-induced toxicity. The

inclusion of methionine is designed to mitigate the risk of liver and kidney damage associated

with paracetamol overdose. This document summarizes cross-species validation data, details

experimental protocols, and visualizes the key signaling pathways.

Protective Mechanism of Action
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. However, in cases of

overdose, its metabolism can lead to severe hepatotoxicity and nephrotoxicity. A minor fraction

of paracetamol is metabolized by the cytochrome P-450 enzyme system into a highly reactive

and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal

circumstances, NAPQI is detoxified by conjugation with glutathione (GSH), a crucial

intracellular antioxidant.[3][4]

In an overdose situation, the rate of NAPQI formation surpasses the rate of GSH regeneration,

leading to the depletion of hepatic GSH stores.[3] The excess NAPQI then binds to cellular

proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, cell death and

tissue necrosis.[3][4]

The protective mechanism of Pameton is attributed to its methionine component. Methionine is

an essential amino acid that serves as a precursor for the synthesis of cysteine, which is the
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rate-limiting amino acid for the production of GSH.[1][5][6] By providing a readily available

source of methionine, Pameton helps to replenish and maintain adequate intracellular GSH

levels, thereby enhancing the detoxification of NAPQI and protecting against cellular damage.

[1][5]

Cross-Species Efficacy Comparison
The protective effect of methionine in paracetamol overdose has been evaluated across

various species, including mice, rats, hamsters, and humans. The following tables summarize

the quantitative data from comparative studies, primarily contrasting the efficacy of methionine

with N-acetylcysteine (NAC), the standard antidote for paracetamol poisoning.

Table 1: Comparative Efficacy of Methionine vs. N-Acetylcysteine (NAC) in Animal Models
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Species
Paracetamol
Dose

Protective
Agent and
Dose

Key Findings Reference

Mouse 375 mg/kg (i.p.)

S-adenosyl-L-

methionine

(SAMe): 1 g/kg

(i.p.)

SAMe was as

effective as NAC

in reducing

mortality and

liver necrosis.

Plasma ALT

concentrations

were significantly

lower in the

SAMe-treated

group compared

to the NAC-

treated group.

[7]

Mouse 300 mg/kg (i.p.)

S-adenosyl-L-

methionine

(SAMe): 1.25

mmol/kg (i.p.)

SAMe was more

hepatoprotective

than an

equimolar dose

of NAC, as

indicated by

lower liver weight

and ALT levels.

[8]

Mouse 400 mg/kg (oral)

Methionine: (5:1

ratio with

paracetamol)

Methionine

reduced the

acute toxicity

(LD50) of

paracetamol by

50%.

[9]

Hamster High dose Methionine (dose

not specified)

Both methionine

and NAC

prevented the

depletion of

glutathione levels

[5]
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and the inhibition

of glutathione

transferase

activity.

Table 2: Clinical Studies on Methionine for Paracetamol Overdose in Humans
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Study Type
Number of
Patients

Treatment
Protocol

Key Findings Reference

Observational 30

2.5 g oral

methionine every

4 hours (total 10

g) within 10

hours of

overdose

No deaths or

hepatic

encephalopathy

were reported. In

21 patients,

plasma aspartate

aminotransferase

remained within

normal limits.

[10]

Observational 17

Oral methionine

within 10 hours

of overdose

11 patients

suffered no

hepatic damage.

A significant

reduction in the

incidence of liver

damage and

mean maximum

AST was

observed

compared to

untreated

historical

controls.

[11]

Review N/A Oral methionine

vs. intravenous

NAC

Intravenous NAC

is considered

more effective

than oral

methionine in

preventing liver

damage after

paracetamol

overdose,

especially in

[12]
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patients

presenting later.

Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables,

providing a framework for the cross-species validation of Pameton's protective mechanism.

Paracetamol-Induced Hepatotoxicity in a Mouse Model
Animal Model: Female Souris OFl strain mice, 16 weeks old, weighing approximately 30 g.[7]

Induction of Hepatotoxicity: Mice are fasted for 18 hours prior to the intraperitoneal (i.p.)

administration of a single dose of 375 mg/kg of paracetamol.[7]

Treatment Groups:

Control Group: Paracetamol only.

N-acetylcysteine (NAC) Group: 1 g/kg NAC (i.p.) administered immediately after

paracetamol overdose.

S-adenosyl-L-methionine (SAMe) Group: 1 g/kg SAMe (i.p.) administered immediately

after paracetamol overdose.

Outcome Measures (at 24 hours post-overdose):

Mortality rate.

Liver necrosis (assessed histologically).

Plasma Alanine Aminotransferase (ALT) concentrations.

Plasma concentrations of paracetamol metabolites (analyzed by HPLC).[7][13]

Comparative Study of SAMe and NAC in a Mouse Model
Animal Model: Male C57BL/6 mice.[8]
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Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of 300 mg/kg paracetamol.

[8]

Treatment Groups:

Vehicle Control Group.

Paracetamol Only Group.

SAMe + Paracetamol Group: 1.25 mmol/kg SAMe (i.p.) administered just before

paracetamol.

NAC + Paracetamol Group: 1.25 mmol/kg NAC (i.p.) administered just before

paracetamol.

Outcome Measures (at 4 hours post-APAP):

Liver weight.

Alanine Aminotransferase (ALT) levels.

Total hepatic glutathione (GSH) levels.

Markers of oxidative stress (protein carbonyls and 4-hydroxynonenal-adducted proteins

via Western blot).[8]

Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the key signaling pathways

involved in paracetamol toxicity and the protective mechanism of methionine, as well as a

general experimental workflow for its validation.
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Caption: Paracetamol metabolism, toxicity pathway, and the protective mechanism of

methionine.
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Caption: General experimental workflow for cross-species validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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